4-Fluoro-3,3-dimethylindoline
Overview
Description
4-Fluoro-3,3-dimethylindoline is a fluorinated indoline derivative. Indoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-fluoro-3,3-dimethylindoline, have been found to bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that influences these biological activities.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would likely be influenced by the specific targets and mode of action of this compound.
Pharmacokinetics
The compound’s molecular weight is 16521 , which may influence its absorption and distribution
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound would have a range of effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature, moisture, soil microbe, and soil type could affect the rate of dissipation of similar compounds . .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3,3-dimethylindoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including proteins and nucleic acids . These interactions are crucial for understanding the compound’s metabolic pathways and potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. This compound can modulate the activity of key proteins in this pathway, leading to altered gene expression and cellular metabolism . Additionally, the compound’s impact on cellular metabolism includes changes in the levels of various metabolites, which can affect overall cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, ultimately influencing cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products. These products may have different biological activities compared to the parent compound. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions result in the formation of various metabolites, which can be further processed and excreted from the body. The interaction of this compound with specific enzymes and cofactors is crucial for understanding its metabolic fate and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, which play a role in regulating its intracellular concentration. Additionally, binding proteins can facilitate the distribution of this compound to various cellular compartments, influencing its localization and accumulation. These processes are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its biological effects. The localization of this compound within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,3-dimethylindoline typically involves the fluorination of 3,3-dimethylindoline. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3,3-dimethylindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of indoline.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Formation of 4-fluoroindole derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3,3-dimethylindoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
5-Fluoro-3,3-dimethylindoline: Another fluorinated indoline derivative with similar chemical properties but different biological activities.
3,3-Dimethylindoline: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atom.
Uniqueness: 4-Fluoro-3,3-dimethylindoline is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated indoline derivatives. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-fluoro-3,3-dimethyl-1,2-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVMOOSJCPUJCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C(=CC=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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